
N-Acetylglyphosate
Overview
Description
N-Acetylglyphosate is a chemical compound with the molecular formula C₅H₁₀NO₆P. It is an acetylated derivative of glyphosate, a widely used herbicide. This compound is known for its role as a metabolite of glyphosate and is often studied in the context of herbicide resistance and environmental impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetylglyphosate can be synthesized through the acetylation of glyphosate. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group in glyphosate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Hydrolysis to N-Acetyl-AMPA and AMPA
N-Acetylglyphosate undergoes sequential degradation in environmental and biological systems:
-
Deacetylation :
-
Further breakdown :
These reactions are pH-dependent, with faster rates observed in alkaline conditions .
Oxidative Cleavage
In bacterial systems (e.g., Bacillus subtilis), glycine oxidase catalyzes the cleavage of this compound’s C–N bond, yielding:
This pathway predominates in soil microbiota, with a reported kinetic efficiency () of .
Analytical Detection Methods
Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound. Key parameters include:
Compound | Precursor Ion () | Product Ion () | Collision Energy (V) |
---|---|---|---|
This compound | 210 | 124, 150 | 12, 6 |
N-Acetyl-AMPA | 152 | 134, 110, 63 | 8, 8, 26 |
Data acquired using a Hypercarb column with 1% formic acid in the mobile phase .
Regulatory Considerations
The European Food Safety Authority (EFSA) mandates a combined residue limit (glyphosate + metabolites) of in animal tissues. This compound contributes to this total when expressed as glyphosate equivalents .
These findings underscore the compound’s complex reactivity profile, balancing between enzymatic synthesis for herbicide tolerance and environmental degradation mechanisms. The data align with global regulatory frameworks requiring precise metabolite monitoring in agricultural products.
Scientific Research Applications
Scientific Research Applications
-
Metabolism Studies
- N-Acetylglyphosate has been extensively studied to understand its metabolism in various organisms. In livestock studies, it was found that this compound is rapidly absorbed and primarily eliminated through urine and feces. For example, in rats, approximately 66% of an administered dose was absorbed within two hours, with a half-life of 15.6 hours .
- In lactating goats and laying hens, metabolism studies indicated that this compound accounted for a significant portion of the total radioactive residues in tissues and milk, suggesting limited metabolic transformation .
-
Toxicological Assessments
- Toxicological evaluations have shown that this compound exhibits low acute oral toxicity, with an LD50 greater than 5000 mg/kg in rats . Long-term studies have established a no-observed-adverse-effect level (NOAEL) of 4500 ppm based on slight body weight changes at higher doses .
- Genotoxicity studies concluded that this compound is unlikely to be genotoxic, based on comprehensive testing across various assays .
-
Environmental Impact Studies
- Research has assessed the environmental persistence and residue levels of this compound in agricultural settings. It has been identified as a major component of glyphosate residues in soil and water samples following herbicide application .
- The compound's presence in non-GM crops has raised questions regarding its potential impact on biodiversity and ecosystem health .
Data Tables
Case Studies
- Livestock Metabolism Study
- Toxicological Evaluation
- Environmental Monitoring
Mechanism of Action
N-Acetylglyphosate exerts its effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway. This inhibition disrupts the synthesis of essential aromatic amino acids in plants, leading to their death. The acetylation of glyphosate to form this compound does not significantly alter its mechanism of action but may affect its absorption and metabolism in plants .
Comparison with Similar Compounds
Similar Compounds
Glyphosate: The parent compound of N-Acetylglyphosate, widely used as a herbicide.
N-Acetyl-AMPA: Another acetylated metabolite of glyphosate.
Glufosinate: A similar herbicide that inhibits glutamine synthetase
Uniqueness
This compound is unique in its specific acetylation of the amino group in glyphosate, which can influence its environmental persistence and degradation pathways. Its presence as a metabolite in genetically modified crops also makes it a compound of interest in studies related to herbicide resistance and environmental impact .
Biological Activity
N-Acetylglyphosate (NAG) is a metabolite of glyphosate, a widely used herbicide. Understanding the biological activity of this compound is crucial due to its implications in environmental health and safety, particularly in agricultural contexts. This article reviews the biological activity of this compound, highlighting its toxicity, metabolic pathways, and effects on various biological systems.
Chemical Structure and Properties
This compound is derived from glyphosate through acetylation. Its chemical structure is similar to that of glyphosate but includes an acetyl group, which may influence its biological interactions and activity.
Metabolism and Residue Analysis
This compound is primarily formed through the metabolism of glyphosate in plants and animals. Studies have shown that it can be detected in various agricultural products, including genetically modified crops designed to tolerate glyphosate applications. The residue levels of this compound are typically lower than those of glyphosate itself, indicating its potential for lower accumulation in food products.
Table 1: Residue Concentrations in Agricultural Products
Compound | Residue Concentration (mg/kg) | Source |
---|---|---|
Glyphosate | Varies (up to 100) | Various studies |
This compound | <10 | |
AMPA | Varies | Various studies |
Toxicological Studies
Research indicates that this compound exhibits low acute toxicity. In a study assessing its effects on rats, it was found that the compound did not produce significant adverse effects at high doses (LD50 > 5000 mg/kg) . This suggests that this compound may be less harmful compared to its parent compound, glyphosate.
Case Study: Toxicity Assessment in Animal Models
A comprehensive study conducted by the Food Safety Commission of Japan evaluated the toxicological profile of glyphosate and its metabolites, including this compound. The study concluded that:
- No neurotoxicity or carcinogenicity was observed.
- The lowest observed adverse effect level (LOAEL) was established at 100 mg/kg bw/day for glyphosate, while this compound did not show significant toxicity at comparable levels .
Environmental Impact
The environmental behavior of this compound has been studied in various soil types. Research indicates that it can affect microbial communities within the soil, potentially enhancing microbial activity when present alongside other metabolites like AMPA . The presence of this compound may influence the degradation rates of glyphosate in soil environments.
Table 2: Microbial Response to Glyphosate and Metabolites
Soil Type | Microbial Activity Increase (%) | Presence of NAG |
---|---|---|
Standard Soil | +20% | Yes |
Soil with Sewage Sludge | +35% | Yes |
Soil with Pseudomonas | +50% | Yes |
Q & A
Basic Research Questions
Q. What analytical methods are validated for detecting N-Acetylglyphosate in animal tissues and crop matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the primary method for quantifying this compound in complex matrices. For animal tissues (e.g., liver, eggs), extraction involves homogenization with acidified methanol, followed by cleanup via solid-phase extraction and quantification using isotope-labeled internal standards . In crops, stability during frozen storage is assessed by periodic re-analysis over 6–24 months to validate method robustness .
- Key Considerations : Cross-validation by independent laboratories ensures reproducibility (e.g., Pyxant Labs validated Dupont-20009 for animal matrices with ≤10% inter-laboratory variance) .
Q. How does glyphosate metabolism in transgenic plants lead to this compound accumulation?
- Mechanism : Glyphosate-tolerant crops express glyphosate acetyltransferase (GAT), which acetylates glyphosate using acetyl-CoA, forming non-herbicidal this compound. This metabolite is further degraded to N-acetyl-AMPA in some species .
- Experimental Design : Metabolic studies use [¹⁴C]-glyphosate tracer techniques in transgenic plants (e.g., maize, soybean) to track conversion rates and identify intermediates via radiometric detection .
Q. What factors influence the environmental persistence of this compound in soil and water?
- Key Factors :
- Soil Type : Adsorption coefficients (Kd) vary with organic matter content; higher clay content reduces mobility .
- Microbial Activity : Aerobic soil studies show slower degradation compared to glyphosate (half-life: 20–40 days vs. 7–14 days) .
- Methodological Approach : Use of lysimeter trials to simulate field conditions and quantify leaching potential .
Advanced Research Questions
Q. How can discrepancies in residue data for this compound across regulatory jurisdictions be reconciled?
- Data Contradictions : Codex and Australia require this compound inclusion in residue definitions, while the US and EU focus solely on glyphosate .
- Resolution Strategies :
- Harmonized Protocols : Cross-regional studies using standardized LC/MS/MS methods (e.g., DUPONT/20009) to reduce variability .
- Matrix-Specific Recovery Adjustments : For example, egg matrices require ≥85% recovery thresholds to account for lipid interference .
Q. What enzymatic engineering strategies enhance glyphosate acetylation efficiency in transgenic crops?
- Kinetic Optimization :
- Gene Shuffling : Libraries of GAT variants (e.g., from Bacillus licheniformis) are screened for improved kcat/Km ratios. Variants with 3–5× higher catalytic efficiency are selected for trait stacking .
- Table 1 : Kinetic Parameters of Engineered GAT Variants
Variant | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|
Wild-type | 0.8 ± 0.1 | 120 ± 15 | 6.7 × 10³ |
Shuffled-3 | 2.4 ± 0.3 | 90 ± 10 | 2.7 × 10⁴ |
Q. What challenges arise in quantifying this compound alongside co-eluting metabolites like AMPA?
- Analytical Challenges :
- Chromatographic Co-Elution : Overlapping peaks for this compound and N-acetyl-AMPA require high-resolution MS/MS (e.g., Q-Exactive Orbitrap) with MRM transitions (e.g., m/z 254 → 140) .
- Matrix Effects : Ion suppression in plant tissues (e.g., soybean hay) is mitigated by dilution or post-column infusion .
- Validation Criteria : Limits of quantification (LOQ) ≤0.01 ppm in crops and ≤0.05 ppm in animal tissues .
Q. Methodological Recommendations
- Toxicological Studies : Use laying hen and goat models to assess bioaccumulation potential, with tissue-specific residue profiling (e.g., liver vs. muscle) .
- Stability Testing : Monitor this compound degradation in frozen crops (−20°C) over 24 months to establish storage guidelines .
- Regulatory Compliance : Align analytical protocols with regional residue definitions (e.g., include this compound in Codex-compliant assays) .
Properties
IUPAC Name |
2-[acetyl(phosphonomethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFECXRMSKVFCNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634650 | |
Record name | N-Acetyl-N-(phosphonomethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129660-96-4 | |
Record name | N-Acetylglyphosate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129660964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-N-(phosphonomethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[N-(phosphonomethyl)acetamido]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLGLYPHOSATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C18VQM3RI4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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